molecular formula C22H24N4O3 B11122575 2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone

2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B11122575
M. Wt: 392.5 g/mol
InChI Key: RCZORKLKCPZXMS-UHFFFAOYSA-N
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Description

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of oxadiazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with a phenoxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups attached to the oxadiazole or piperazine rings .

Scientific Research Applications

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE lies in its combination of the oxadiazole and piperazine rings, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C22H24N4O3/c1-16-3-5-17(6-4-16)21-23-22(29-24-21)18-7-9-19(10-8-18)28-15-20(27)26-13-11-25(2)12-14-26/h3-10H,11-15H2,1-2H3

InChI Key

RCZORKLKCPZXMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)N4CCN(CC4)C

Origin of Product

United States

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